![molecular formula C10H9N5O B2357352 7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-74-6](/img/structure/B2357352.png)
7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a compound with the molecular formula C10H9N5O . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “this compound”, has been described in the literature . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR spectroscopy and HPLC-MS spectrometry .Scientific Research Applications
Synthesis and Structural Characteristics
- The compound is involved in advanced synthetic chemistry techniques, such as the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug development. This synthesis utilizes supercritical carbon dioxide, highlighting an environmentally friendly approach (Baklykov et al., 2019).
- The structure of similar triazolopyrimidin derivatives, particularly their sodium salts, has been confirmed through techniques like NMR and X-ray diffraction analysis, underlining the compound's relevance in structural chemistry (Fedotov et al., 2023).
Biological and Medicinal Applications
- Derivatives of this compound have shown significant antimicrobial and antifungal activities, as observed in synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, indicating its potential in developing new antimicrobial agents (Komykhov et al., 2017).
- The compound's framework is utilized in developing antituberculous agents, demonstrating its utility in addressing critical global health issues. Structural analogs have been synthesized, showing tuberculostatic activity, which is crucial in the fight against tuberculosis (Titova et al., 2019).
Chemical Behavior and Interaction Studies
- Studies involving metal complexes with triazolopyrimidine derivatives have shed light on the compound's interaction with metals like Cu(II), Ni(II), and Zn(II). This interaction is pivotal in understanding the compound's chemical behavior and potential applications in coordination chemistry and material sciences (Caballero et al., 2011).
properties
IUPAC Name |
7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-6-2-3-8(16-6)7-4-5-12-10-13-9(11)14-15(7)10/h2-5H,1H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAVEJJJJAWNOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)


![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2357275.png)
![N,N-dimethyl-N'-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2357277.png)
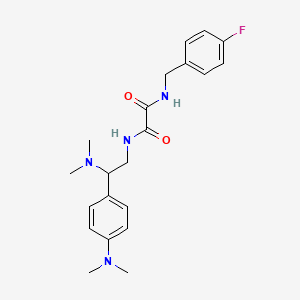
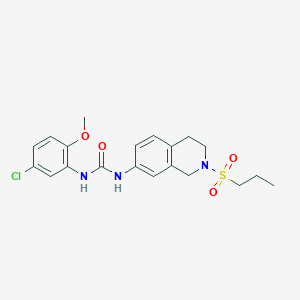
![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)
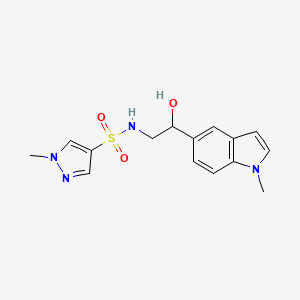
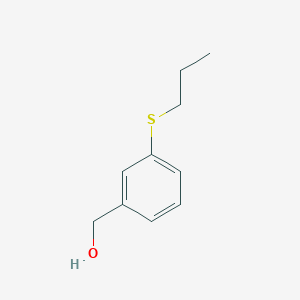
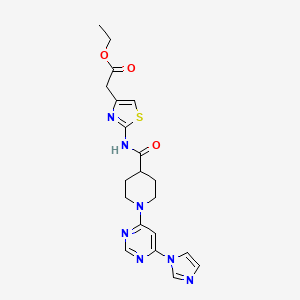
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)
